molecular formula C18H19NO4 B2678479 N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 247592-85-4

N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B2678479
CAS No.: 247592-85-4
M. Wt: 313.353
InChI Key: LBCSTFAHELKIIS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylaniline and 4-formyl-2-methoxyphenol.

    Acylation Reaction: The 2,4-dimethylaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,4-dimethylphenyl)chloroacetamide.

    Nucleophilic Substitution: The N-(2,4-dimethylphenyl)chloroacetamide then reacts with 4-formyl-2-methoxyphenol in the presence of a base (such as sodium hydroxide) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would include:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to optimize reaction rates.

    Purification Steps: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide.

    Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide.

    Substitution: Products will vary based on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamide
  • N-(2,4-dimethylphenyl)-2-(4-carboxy-2-methoxyphenoxy)acetamide
  • N-(2,4-dimethylphenyl)-2-(4-methoxy-2-methoxyphenoxy)acetamide

Uniqueness

N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is unique due to the presence of both a formyl group and a methoxy group on the aromatic ring, which can influence its reactivity and potential applications. The combination of these functional groups can lead to unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-4-6-15(13(2)8-12)19-18(21)11-23-16-7-5-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCSTFAHELKIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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